Neovestitol

Antimicrobial activity Minimum inhibitory concentration Oral pathogen control

Neovestitol (2′,4′-dihydroxy-7-methoxyisoflavan) is an isoflavonoid phytoalexin originally isolated from Brazilian red propolis (Dalbergia ecastaphyllum). It belongs to the 7-O-methylated isoflavonoid subclass and is structurally characterized by a dihydrobenzopyran core bearing a 7-methoxy and 2′,4′-dihydroxy substitution pattern.

Molecular Formula C16H16O4
Molecular Weight 272.29 g/mol
CAS No. 71772-21-9
Cat. No. B12646809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeovestitol
CAS71772-21-9
Molecular FormulaC16H16O4
Molecular Weight272.29 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CC(CO2)C3=C(C=C(C=C3)O)O)C=C1
InChIInChI=1S/C16H16O4/c1-19-13-4-2-10-6-11(9-20-16(10)8-13)14-5-3-12(17)7-15(14)18/h2-5,7-8,11,17-18H,6,9H2,1H3
InChIKeyIAYVKGXLPAEGDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neovestitol (CAS 71772-21-9): A 7-O-Methylated Isoflavonoid with Distinct Inflammatory Target Engagement


Neovestitol (2′,4′-dihydroxy-7-methoxyisoflavan) is an isoflavonoid phytoalexin originally isolated from Brazilian red propolis (Dalbergia ecastaphyllum) [1]. It belongs to the 7-O-methylated isoflavonoid subclass and is structurally characterized by a dihydrobenzopyran core bearing a 7-methoxy and 2′,4′-dihydroxy substitution pattern [2]. In procurement-oriented evaluations, neovestitol's differentiated pharmacological signature — spanning antimicrobial potency, anti-inflammatory mechanism, and chronic inflammation efficacy — renders it non-interchangeable with its closest structural analogs including vestitol, isovestitol, and other isoflavonoids from red propolis [3].

Why Vestitol or Isovestitol Cannot Serve as Drop-In Replacements for Neovestitol in Propolis-Sourced Isoflavonoid Procurement


Despite sharing the C16H16O4 molecular formula and a dihydroisoflavan core, neovestitol, vestitol, and isovestitol exhibit divergent hydroxyl/methoxy positional isomerism that translates into functionally distinct pharmacological profiles. Neovestitol engages an iNOS/nitric oxide-dependent anti-inflammatory axis with downstream IL-6 suppression in chronic arthritis models [1], whereas vestitol operates through NF-κB/Erk 1/2 pathway inhibition and chemokine (CXCL1/KC, CXCL2/MIP-2) blockade [2]. In antimicrobial assays conducted under identical conditions, neovestitol demonstrates 2- to 8-fold lower minimum inhibitory concentrations (MICs) against oral and skin pathogens compared to vestitol [3]. Isovestitol, bearing a 2′-methoxy instead of the 7-methoxy group, lacks the specific hydrogen-bonding topology required for the iNOS-target engagement documented for neovestitol. These compound-specific mechanistic signatures mean that generic substitution based solely on isoflavonoid class membership carries a high risk of functional activity loss in downstream research or formulation applications.

Neovestitol (71772-21-9) Product-Specific Quantitative Differentiation Evidence Against Close Analogs


Antimicrobial Potency: Neovestitol vs Vestitol — Head-to-Head MIC/MBC Comparison Against Oral and Skin Pathogens

In a direct head-to-head study isolating both compounds from the same Brazilian red propolis batch, neovestitol consistently exhibited lower minimum inhibitory concentrations (MICs) than vestitol across four clinically relevant microbial strains. Neovestitol MIC values ranged from <6.25 µg/mL to 25–50 µg/mL, compared to vestitol MIC values ranging from 25–50 µg/mL to 50–100 µg/mL [1]. The minimum bactericidal concentration (MBC) range for neovestitol was 25–50 to 50–100 µg/mL, while vestitol MBC ranged from 25–50 to 50–100 µg/mL, with neovestitol showing bactericidal activity at the lower end of the range where vestitol reached only bacteriostatic levels [1]. This represents an approximate 2- to 8-fold potency advantage for neovestitol depending on the specific pathogen.

Antimicrobial activity Minimum inhibitory concentration Oral pathogen control

Anti-Inflammatory Mechanism: iNOS/NO-Dependent Axis of Neovestitol Contrasts with NF-κB/Erk 1/2 Pathway Engagement of Vestitol

Neovestitol and vestitol employ fundamentally distinct molecular mechanisms to achieve anti-inflammatory activity, a differentiation confirmed through independent mechanistic studies using identical in vivo models [1][2]. Neovestitol's inhibitory effect on LPS-induced neutrophil migration was fully abolished by co-administration of aminoguanidine (50 mg/kg), an inducible nitric oxide synthase (iNOS) inhibitor, demonstrating its dependence on the iNOS/NO pathway [1]. Neovestitol did not alter levels of TNF-α, CXCL1/KC, or CXCL2/MIP-2 [1][3]. In contrast, vestitol's anti-neutrophil migration activity was preserved in iNOS⁻/⁻ knockout mice, and its mechanism involves inhibition of NF-κB and Erk 1/2 signaling, with documented reduction of CXCL1/KC and CXCL2/MIP-2 in vivo and in vitro [2][4].

Anti-inflammatory mechanism Nitric oxide synthase Neutrophil migration

Chronic Inflammation Efficacy: Neovestitol Reduces Clinical Arthritis Scores and IL-6 in Collagen-Induced Arthritis Model Where Vestitol Lacks Reported Chronic Efficacy Data

Neovestitol is one of the few isoflavonoids from Brazilian red propolis with documented in vivo efficacy in a chronic inflammation model. In a collagen-induced arthritis (CIA) model in mice, daily administration of neovestitol at 10 mg/kg (sc) over 12 days significantly reduced clinical arthritis scores on days 8 and 12 post-secondary immunization, and attenuated joint damage [1]. Furthermore, neovestitol at 10 mg/kg selectively reduced IL-6 levels in the knee joints of arthritic mice after 12 days of treatment, without affecting TNF-α, IL-17, or IFN-γ levels [1]. At 3 mg/kg, neovestitol did not significantly reduce clinical scores, indicating a dose-response threshold [1]. By comparison, vestitol's anti-inflammatory characterization has been restricted to acute inflammation models (LPS/mBSA-induced peritonitis) and in vitro macrophage polarization assays, with no published data demonstrating efficacy in chronic arthritis or tissue damage models [2][3].

Chronic inflammation Collagen-induced arthritis IL-6 suppression

Structural Differentiation: Positional Isomerism of Hydroxyl and Methoxy Groups Defines the Recognized Chemical Identity and Activity Spectrum of Neovestitol vs Isovestitol and Vestitol

Neovestitol, isovestitol, and vestitol are constitutional isomers sharing the molecular formula C16H16O4 and the dihydroisoflavan core, yet their distinct substitution patterns produce non-overlapping biological profiles [1]. Neovestitol is 2′,4′-dihydroxy-7-methoxyisoflavan (7-O-methylated isoflavonoid); vestitol is 7,2′-dihydroxy-4′-methoxyisoflavan (4′-O-methylated isoflavonoid); and isovestitol is 7,4′-dihydroxy-2′-methoxyisoflavan (2′-O-methylated isoflavonoid) [1][2]. These positional differences alter hydrogen-bond donor/acceptor topology and molecular recognition by biological targets. Neovestitol's 7-methoxy group is critical for its iNOS-dependent mechanism, as pharmacological inhibition of iNOS completely abrogates its anti-inflammatory activity [3]. Isovestitol lacks published anti-inflammatory or antimicrobial activity data comparable to those established for neovestitol, representing a significant evidence gap [2]. Neovestitol and isovestitol can be analytically distinguished by ESI-MS/MS fragmentation pathways [4].

Positional isomerism Isoflavonoid classification Structure-activity relationship

In Vivo Acute Anti-Inflammatory Dose-Response: Neovestitol Inhibits Neutrophil Migration and Leukocyte-Endothelial Interactions at 3 and 10 mg/kg

Neovestitol demonstrates a dose-dependent anti-inflammatory profile in the LPS-induced acute peritonitis model. Subcutaneous pretreatment with neovestitol at 3 and 10 mg/kg significantly reduced LPS-induced neutrophil migration into the peritoneal cavity (p<0.05 vs vehicle + LPS), while the 1 mg/kg dose did not reach statistical significance [1]. At 10 mg/kg, neovestitol significantly reduced leukocyte rolling and adhesion in mesenteric microcirculation, and decreased ICAM-1 expression on the vascular endothelium [1]. Vestitol also reduced neutrophil migration at the same dose range (1, 3, 10 mg/kg) in an identical model [2]; however, the quantitative magnitude of inhibition at matched doses between the two compounds was not directly compared within a single experiment, limiting head-to-head potency conclusions for the acute anti-inflammatory endpoint alone.

Neutrophil migration Leukocyte adhesion Dose-response

Neovestitol (71772-21-9): Recommended Application Scenarios Based on Quantified Differential Evidence


Antimicrobial Preservative Development Requiring Lowest Effective Concentration Against Gram-Positive Oral Pathogens

Neovestitol's MIC advantage over vestitol, with values as low as <6.25 µg/mL against Streptococcus mutans and S. sobrinus, makes it the preferred candidate for dental caries prevention formulations, oral healthcare products, or natural food preservatives targeting Gram-positive bacteria [1]. The 2- to 8-fold lower MIC translates to reduced compound loading in final formulations, potentially lowering cost-per-dose and minimizing organoleptic impact.

Chronic Inflammatory Disease Research Requiring IL-6 Pathway Modulation and In Vivo Arthritis Model Validation

Neovestitol is uniquely positioned among red propolis isoflavonoids for rheumatoid arthritis and chronic inflammatory disease research, given its demonstrated efficacy in reducing clinical arthritis scores and joint IL-6 levels in the collagen-induced arthritis model [2]. Procurement for programs targeting IL-6-dependent inflammatory pathways should specify neovestitol over vestitol, which lacks chronic inflammation efficacy data.

Nitric Oxide-Dependent Anti-Inflammatory Pathway Studies Requiring iNOS-Selective Tool Compounds

For research investigating iNOS/NO signaling in inflammation, neovestitol serves as a pathway-specific pharmacological tool. Its anti-inflammatory activity is fully abrogated by the iNOS inhibitor aminoguanidine, confirming mechanism dependence [2]. By contrast, vestitol's anti-inflammatory activity is iNOS-independent and operates through NF-κB/Erk 1/2 suppression [3], making neovestitol the compound of choice for NO-pathway-targeted experimental designs.

Structural Authentication Programs Distinguishing Co-Occurring Isoflavonoid Isomers in Propolis-Derived Natural Product Libraries

Neovestitol procurement for natural product screening libraries requires rigorous structural authentication to distinguish it from co-eluting isomers vestitol and isovestitol [4]. The 7-methoxy positional isomer can be confirmed by characteristic ESI-MS/MS fragmentation pathways and NMR methoxy proton signals, ensuring that screening hits are correctly attributed to neovestitol rather than an isomeric contaminant.

Quote Request

Request a Quote for Neovestitol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.